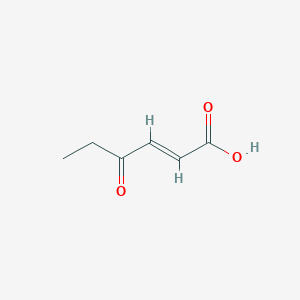
(E)-4-oxohex-2-enoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-4-oxohex-2-enoic acid is an organic compound with the molecular formula C6H8O3 It is characterized by the presence of a ketone group (oxo) and a carboxylic acid group (enoic acid) in its structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-oxohex-2-enoic acid can be achieved through several methods. One common approach involves the aldol condensation of acetaldehyde with acetone, followed by oxidation. The reaction conditions typically include the use of a base such as sodium hydroxide to facilitate the condensation reaction, and an oxidizing agent like potassium permanganate for the oxidation step.
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable processes. One such method includes the catalytic oxidation of 4-hexen-2-one using a suitable catalyst under controlled temperature and pressure conditions. This method ensures higher yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
(E)-4-oxohex-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to produce 4-oxohexanoic acid.
Reduction: Reduction reactions can convert the ketone group to an alcohol, resulting in 4-hydroxyhex-2-enoic acid.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxylic acid group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Nucleophiles such as amines or alcohols in the presence of a catalyst.
Major Products Formed
Oxidation: 4-oxohexanoic acid.
Reduction: 4-hydroxyhex-2-enoic acid.
Substitution: Various substituted hex-2-enoic acid derivatives.
Aplicaciones Científicas De Investigación
(E)-4-oxohex-2-enoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals.
Mecanismo De Acción
The mechanism of action of (E)-4-oxohex-2-enoic acid involves its interaction with various molecular targets. The ketone group can form hydrogen bonds with active sites of enzymes, influencing their activity. Additionally, the carboxylic acid group can participate in acid-base reactions, altering the pH and affecting biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
4-oxohexanoic acid: Similar structure but lacks the double bond.
4-hydroxyhex-2-enoic acid: Similar structure but with a hydroxyl group instead of a ketone.
Hex-2-enoic acid: Similar structure but lacks the ketone group.
Uniqueness
(E)-4-oxohex-2-enoic acid is unique due to the presence of both a ketone and a carboxylic acid group, which imparts distinct reactivity and potential for diverse applications. Its ability to undergo multiple types of chemical reactions makes it a versatile compound in organic synthesis.
Propiedades
Fórmula molecular |
C6H8O3 |
|---|---|
Peso molecular |
128.13 g/mol |
Nombre IUPAC |
(E)-4-oxohex-2-enoic acid |
InChI |
InChI=1S/C6H8O3/c1-2-5(7)3-4-6(8)9/h3-4H,2H2,1H3,(H,8,9)/b4-3+ |
Clave InChI |
VUZJJUOKMOGBDH-ONEGZZNKSA-N |
SMILES isomérico |
CCC(=O)/C=C/C(=O)O |
SMILES canónico |
CCC(=O)C=CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


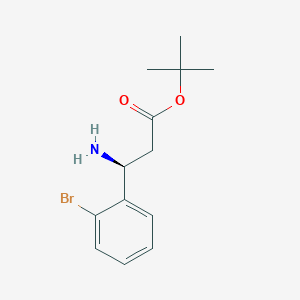
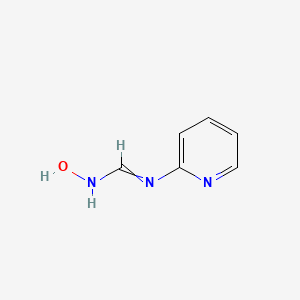
![4-fluoro-2-[(2S)-2-hydroxypropyl]benzonitrile](/img/structure/B13904387.png)

![Ethyl 6-bromo-1-[1-[tert-butyl(dimethyl)silyl]oxy-3-methylbutan-2-yl]-7-fluoro-4-oxoquinoline-3-carboxylate](/img/structure/B13904398.png)
![5-[(4,6-dimethyl-2-oxo-3H-pyridin-3-yl)methyl]-2-[(1R)-1-[4-(3-methoxyazetidin-1-yl)cyclohexyl]ethyl]-3-methyl-7,8-dihydro-6H-thieno[3,2-c]azepin-4-one](/img/structure/B13904401.png)
![[4-(Iodomethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methyl acetate](/img/structure/B13904413.png)
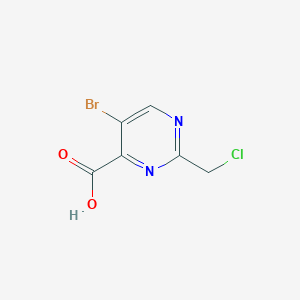
![[4-[(2S)-4-tert-butoxycarbonyl-2-methyl-piperazin-1-yl]phenyl]boronic acid](/img/structure/B13904429.png)
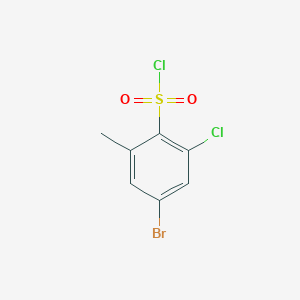
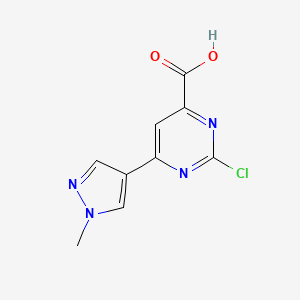

![5-Bromopyrazolo[1,5-a]pyridine-2,3-dicarboxylic acid](/img/structure/B13904444.png)

